molecular formula C9H9BrO3 B1523690 3-Bromo-5-ethoxybenzoic acid CAS No. 855198-27-5

3-Bromo-5-ethoxybenzoic acid

Cat. No.: B1523690
CAS No.: 855198-27-5
M. Wt: 245.07 g/mol
InChI Key: DMIGIIGQWXKUKM-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxybenzoic acid is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and an ethoxy group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-ethoxybenzoic acid can be synthesized from ethyl 3-bromo-5-ethoxybenzoate. The synthesis involves the following steps :

    Starting Material: Ethyl 3-bromo-5-ethoxybenzoate.

    Reaction Conditions: The ester is hydrolyzed using sodium hydroxide in methanol.

    Procedure: To a solution of ethyl 3-bromo-5-ethoxybenzoate in methanol, sodium hydroxide is added, and the reaction mixture is stirred for 3 hours. The organic layer is removed, and the aqueous phase is acidified to pH 4 using hydrochloric acid. The product is then extracted with ethyl acetate, washed with brine, dried, and concentrated to yield this compound as a white solid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Products depend on the nucleophile used.

    Esterification: Esters of this compound.

    Reduction: 3-bromo-5-ethoxybenzyl alcohol.

Scientific Research Applications

3-Bromo-5-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its pharmacological properties.

    Industry: Used in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3-bromo-5-ethoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate. In biological systems, its effects are mediated through interactions with molecular targets, which can include enzymes or receptors. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Bromo-4-ethoxybenzoic acid: Bromine and ethoxy groups are at different positions.

Uniqueness

3-Bromo-5-ethoxybenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both bromine and ethoxy groups provides distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-bromo-5-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIGIIGQWXKUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682126
Record name 3-Bromo-5-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855198-27-5
Record name 3-Bromo-5-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-ethoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-bromo-5-ethoxy-benzonitrile (529 mg, 2.3 mmol) in a mixture of ethanol (8 mL) and water (1 mL) was treated with a solution of sodium hydroxide (47%, 0.66 mL) and the mixture heated under reflux for 1 hour. For the working-up, the mixture was evaporated under reduced pressure and the oily residue dissolved in tert-butylmethyl ether (60 mL) and water (30 mL). The organic layer was separated and evaporated, then treated again with tert-butylmethyl ether (120 mL) and 1 N hydrochloric acid (60 mL). The organic layer was separated and re-extracted twice with tert-butylmethyl ether (2×60 mL). The organic layers were combined, washed with brine, dried over sodium sulfate, and evaporated under reduced pressure. The title compound was obtained in quantitative yield and engaged in the next step without further purification. Mass (calculated) C9H9BrO3 [244]; (found) [M−H]+=243, 245.
Quantity
529 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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